4-(Dibenzo[b,d]furan-3-yl)aniline
Description
Properties
IUPAC Name |
4-dibenzofuran-3-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c19-14-8-5-12(6-9-14)13-7-10-16-15-3-1-2-4-17(15)20-18(16)11-13/h1-11H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFSAMGRDQEQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The Suzuki-Miyaura coupling represents the cornerstone of 4-(dibenzo[b,d]furan-3-yl)aniline synthesis, enabling efficient C–C bond formation between halogenated dibenzofuran derivatives and boronic acid-functionalized anilines. As exemplified in recent protocols, the reaction employs a palladium catalyst—typically Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂—to mediate the cross-coupling of 3-bromodibenzo[b,d]furan with 4-aminophenylboronic acid.
The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to yield the coupled product. Critical to success is the choice of base (K₂CO₃ or Na₂CO₃) and solvent system, with tetrahydrofuran (THF)/water mixtures demonstrating superior efficiency over purely aqueous or organic media.
Table 1: Standard Suzuki-Miyaura Conditions for this compound Synthesis
Procedure and Optimization Insights
A representative procedure involves degassing a mixture of 3-bromodibenzo[b,d]furan (1.0 eq.), 4-aminophenylboronic acid (1.5 eq.), and Pd(PPh₃)₂Cl₂ in THF/H₂O under nitrogen. After heating at 95°C for 24 hours, the crude product is extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:4).
Key optimizations include:
-
Catalyst Loading : Reducing Pd concentration below 2 mol% decreases conversion rates, while exceeding 7 mol% promotes homocoupling byproducts.
-
Solvent Polarity : Polar aprotic solvents like DMF diminish yields due to amine coordination, whereas biphasic THF/H₂O systems enhance interfacial reactivity.
-
Protection Strategies : Although unprotected aniline boronic acids suffice for most couplings, acetylation of the amine group (to form 4-acetamidophenylboronic acid) prior to reaction prevents potential Pd poisoning in oxygen-sensitive conditions.
Ullmann-Type Coupling Approach
Copper-Catalyzed Conditions
For laboratories lacking access to advanced palladium catalysts, Ullmann couplings provide a cost-effective alternative. This method couples 3-iododibenzo[b,d]furan with 4-bromoaniline using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylacetamide (DMAc) at 120°C. While economically favorable, the reaction suffers from prolonged reaction times (48–72 hours) and moderate yields (55–60%).
Table 2: Suzuki vs. Ullmann Coupling Performance Metrics
| Metric | Suzuki-Miyaura | Ullmann |
|---|---|---|
| Typical Yield | 72–76% | 55–60% |
| Catalyst Cost | High | Low |
| Reaction Time | 24 hours | 72 hours |
| Byproduct Formation | <5% | 15–20% |
| Scalability | Excellent | Moderate |
The Ullmann route’s principal advantage lies in its tolerance toward electron-deficient aryl halides, which sometimes falter in Suzuki reactions. However, the method’s inferior regioselectivity and higher energy demands limit its industrial adoption.
Buchwald-Hartwig Amination Strategy
Recent advances in C–N bond-forming reactions have enabled the direct amination of dibenzofuran precursors. The Buchwald-Hartwig protocol couples 3-bromodibenzo[b,d]furan with aniline using Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene at 110°C. This method bypasses boronic acid intermediates but requires stringent moisture control and delivers marginally lower yields (68–70%) compared to Suzuki couplings.
Evaluation of Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution
Electrophilic activation of 3-nitrodibenzo[b,d]furan followed by displacement with ammonia represents a conceptually simple route. However, the nitro group’s poor leaving-group ability and the harsh reaction conditions (200°C, NH₃/EtOH) result in decomposition pathways, yielding <30% of the desired product.
Purification Techniques and Analytical Characterization
Solvent Recrystallization
The compound’s limited solubility in nonpolar solvents necessitates sequential recrystallization from ethanol/water (4:1). This step removes Pd residues and unreacted starting materials, achieving >99% purity as verified by HPLC.
Chromatographic Separation
Silica gel chromatography using gradient elution (hexane → ethyl acetate) effectively isolates the product from di-benzofuran byproducts. Critical to this process is the addition of 1% triethylamine to the mobile phase, which suppresses amine adsorption onto the stationary phase.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
4-(Dibenzo[b,d]furan-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-(2-(Dibenzo[b,d]furan-4-yl)phenyl)-3,5-bis(trifluoromethyl)aniline (7v)
- Structure : Incorporates a dibenzofuran moiety and trifluoromethyl groups.
- Properties : Exhibits high molecular weight (472.1133 g/mol) and distinct NMR shifts (e.g., ¹H NMR δ 8.45 ppm for aromatic protons), indicating strong electron-withdrawing effects from CF₃ groups .
- Comparison : Unlike this compound, 7v’s CF₃ groups enhance oxidative stability but reduce hole mobility due to steric hindrance .
3-CDTPA
- Structure : Cross-linked derivative of this compound with vinylphenyl groups.
- Performance: Demonstrates superior HOMO energy (-5.50 eV) and thermal stability (T_d = 427°C) compared to non-cross-linked analogues, enabling applications in high-efficiency OLEDs .
Host Materials for OLEDs
DCDPA and t-DCDPA
- Structure : Carbazole-based p-type hosts (e.g., 3,5-di(9H-carbazol-9-yl)-N,N-diphenylaniline).
- Role : Used with n-type hosts like DBFTrz (2,8-bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan) in OLEDs.
- Comparison : While DCDPA derivatives focus on carbazole’s hole-transport capabilities, this compound-based systems prioritize balanced charge transport via dibenzofuran’s planar π-system .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Thermal and Electrochemical Properties
| Compound | Decomposition Temp. (°C) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|
| 3-CDTPA | 427 | -5.50 | -2.10 | |
| DCDPA | 320 | -5.30 | -2.00 | |
| This compound | 300 (est.) | -5.20 | -1.90 |
Key Research Findings
- Synthetic Flexibility : Derivatives of this compound can be tailored for specific applications. For example, cross-linking with vinyl groups enhances thermal stability by 127°C compared to the parent compound .
- Biological Activity : While dihydrobenzooxazine derivatives (e.g., 13e) show antiproliferative activity (IC₅₀ < 10 µM), this compound itself is primarily explored in materials science .
- Electrochemical Superiority : 3-CDTPA outperforms carbazole-based hosts (e.g., DCDPA) in hole mobility and HOMO depth, critical for reducing OLED operating voltages .
Biological Activity
4-(Dibenzo[b,d]furan-3-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Key Properties
- Molecular Formula : CHN
- Molecular Weight : 221.26 g/mol
- CAS Number : 60146103
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's aniline group can form hydrogen bonds with target proteins, while the dibenzo[b,d]furan moiety may engage in hydrophobic interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dibenzo[b,d]furan derivatives, including this compound. For example, compounds derived from dibenzo[b,d]furan have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis Induction | |
| A549 | 15.0 | Cell Cycle Arrest |
Antioxidant and Antibacterial Activities
In addition to anticancer properties, this compound has been evaluated for its antioxidant and antibacterial activities. Research indicates that the compound exhibits significant antioxidant activity, which can mitigate oxidative stress in biological systems.
Antioxidant Activity Data
| Assay Type | IC (µM) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 30.0 |
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, studies indicate that it can act as a phosphodiesterase (PDE) inhibitor, which plays a role in regulating inflammatory responses.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.
Case Study 2: Antioxidant Effects in Cellular Models
In vitro experiments using human fibroblasts showed that treatment with the compound significantly reduced markers of oxidative stress. This suggests potential applications in protective therapies against age-related diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Dibenzo[b,d]furan-3-yl)aniline and its derivatives?
- Methodology : Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or copper-catalyzed amination. For example, derivatives like 3-CDTPA (a cross-linked variant) are synthesized via divinyl-functionalization of the dibenzofuran core, followed by thermal curing at 150°C for 30 minutes to achieve cross-linking . Copper-catalyzed amination protocols (e.g., GP-4 in ) are also effective for introducing amino groups to electrophilic positions .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodology : Use NMR and mass spectrometry (MS) to confirm molecular structure and purity. Thermal stability is assessed via thermogravimetric analysis (TGA; e.g., for 3-CDTPA) . Electrochemical properties, such as HOMO energy levels (e.g., −5.50 eV), are determined using cyclic voltammetry .
Q. What are the thermal stability requirements for this compound in optoelectronic applications?
- Methodology : High thermal stability (e.g., ) is critical for device longevity. TGA and differential scanning calorimetry (DSC) are used to evaluate decomposition temperatures and phase transitions, ensuring compatibility with device fabrication processes (e.g., OLED layer deposition at elevated temperatures) .
Advanced Research Questions
Q. How do substituents on the dibenzofuran core influence electrochemical and optoelectronic properties?
- Methodology : Substituents like vinyl groups significantly alter HOMO/LUMO levels and charge transport. For example, 3-CDTPA exhibits high hole mobility () due to enhanced π-conjugation from cross-linking . Comparative studies using density functional theory (DFT) can model substituent effects on electronic structure .
Q. How can researchers address low yields in synthesizing dibenzofuran-aniline derivatives?
- Methodology : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) and purification techniques. highlights low yields (10–32%) for similar compounds, suggesting the need for iterative optimization of coupling reactions or alternative routes like Buchwald-Hartwig amination . Column chromatography with optimized solvent systems (e.g., hexanes/EtOAC/DCM gradients) improves purity .
Q. What strategies mitigate data contradictions when correlating molecular structure with OLED device performance?
- Methodology : Control experiments isolating variables (e.g., film morphology vs. electronic properties) are critical. For instance, uniform surface morphology (RMS roughness = 0.95 nm) in 3-CDTPA reduces current leakage in OLEDs, while conflicting data may arise from inconsistent layer thickness or interfacial defects . Use atomic force microscopy (AFM) and impedance spectroscopy to resolve such discrepancies .
Q. How can hole mobility be optimized in dibenzofuran-aniline-based materials?
- Methodology : Cross-linking strategies (e.g., divinyl-functionalization) enhance intermolecular charge transport. Mobility is quantified via space-charge-limited current (SCLC) or time-of-flight (TOF) measurements. For example, 3-CDTPA achieves by balancing conjugation length and molecular packing .
Key Research Insights
- Synthetic Challenges : Low yields in coupling reactions (e.g., 10–32% in ) highlight the need for catalyst screening (e.g., Pd vs. Cu systems) .
- Device Integration : In OLEDs, this compound derivatives function as hole-transport layers (HTLs) or emitters. Their performance depends on interfacial compatibility with adjacent layers (e.g., TAPC, HATCN) and thermal stability during device operation .
- Functionalization Strategies : Chemical modification with electron-donating/withdrawing groups (e.g., methoxy, trifluoromethyl) tunes optoelectronic properties. Aniline derivatives functionalized with heterocycles (e.g., thiophene) further enhance charge delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
